molecular formula C7H3ClFNO3 B1281994 4-Fluoro-2-nitrobenzoyl chloride CAS No. 57750-82-0

4-Fluoro-2-nitrobenzoyl chloride

Cat. No.: B1281994
CAS No.: 57750-82-0
M. Wt: 203.55 g/mol
InChI Key: NQMGZEFEQXWOAT-UHFFFAOYSA-N
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Description

4-Fluoro-2-nitrobenzoyl chloride is an organic compound with the molecular formula C7H3ClFNO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the 4-position and a nitro group at the 2-position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Scientific Research Applications

Safety and Hazards

Benzoyl chlorides are typically corrosive and can cause severe skin burns and eye damage . Inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Mode of Action

4-Fluoro-2-nitrobenzoyl chloride likely undergoes nucleophilic acyl substitution reactions . In these reactions, a nucleophile attacks the electrophilic carbon in the carbonyl group of the benzoyl chloride. The chlorine atom then leaves as a chloride ion, and the nucleophile takes its place. The presence of the nitro and fluoro groups on the benzene ring can influence the reactivity of the compound by affecting the electron density of the carbonyl carbon.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity . Additionally, the presence of other reactive species or nucleophiles can influence the compound’s reactivity and the products formed .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-2-nitrobenzoyl chloride can be synthesized through the nitration of 4-fluorobenzoyl chloride. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out at low temperatures to ensure selective nitration at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-nitrobenzoyl chloride is unique due to the specific positioning of the fluorine and nitro groups, which imparts distinct reactivity and properties compared to its analogs. The presence of the fluorine atom at the 4-position enhances the compound’s stability and reactivity in certain chemical reactions .

Properties

IUPAC Name

4-fluoro-2-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO3/c8-7(11)5-2-1-4(9)3-6(5)10(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMGZEFEQXWOAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10537973
Record name 4-Fluoro-2-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10537973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57750-82-0
Record name 4-Fluoro-2-nitrobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57750-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10537973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred mixture of 76 parts of 4-fluoro-2-nitrobenzoic acid and 225 parts of benzene are added dropwise 71 parts of sulfinyl chloride. Upon completion, stirring is continued first for 5 hours at reflux and further overnight at room temperatue. The reaction mixture is evaporated. The residue is taken up twice in benzene and the latter is evaporated each time, yielding 85 parts of 4-fluoro-2-nitrobenzoyl chloride as a residue.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

5 mL of thionyl chloride was added to 0.5 g of 4-fluoro-2-nitrobenzoic acid and stirred overnight. The thionyl chloride was removed to obtain the title compound.
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